molecular formula C18H36N2O2 B14736664 Hexanamide, N,N'-1,2-ethanediylbis[2-ethyl- CAS No. 10525-46-9

Hexanamide, N,N'-1,2-ethanediylbis[2-ethyl-

Katalognummer: B14736664
CAS-Nummer: 10525-46-9
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: YOEKKXHRLUPFBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] is a chemical compound with the molecular formula C18H36N2O2 It is a derivative of hexanamide, characterized by the presence of an ethanediyl group linking two hexanamide units

Eigenschaften

CAS-Nummer

10525-46-9

Molekularformel

C18H36N2O2

Molekulargewicht

312.5 g/mol

IUPAC-Name

2-ethyl-N-[2-(2-ethylhexanoylamino)ethyl]hexanamide

InChI

InChI=1S/C18H36N2O2/c1-5-9-11-15(7-3)17(21)19-13-14-20-18(22)16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,19,21)(H,20,22)

InChI-Schlüssel

YOEKKXHRLUPFBY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)NCCNC(=O)C(CC)CCCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] typically involves the reaction of hexanamide with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] involves large-scale synthesis using batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] has several scientific research applications:

Wirkmechanismus

The mechanism of action of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, a key enzyme in the glucose metabolic pathway of certain bacteria. This inhibition disrupts the metabolic processes of the bacteria, leading to their death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.

Vergleich Mit ähnlichen Verbindungen

Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] can be compared with other similar compounds such as:

The uniqueness of Hexanamide, N,N’-1,2-ethanediylbis[2-ethyl-] lies in its specific structural features that confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.